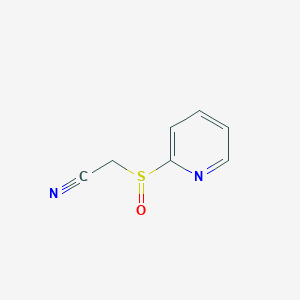

2-(Pyridin-2-ylsulfinyl)acetonitrile

CAS No.: 957957-33-4

Cat. No.: VC6817761

Molecular Formula: C7H6N2OS

Molecular Weight: 166.2

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 957957-33-4 |

|---|---|

| Molecular Formula | C7H6N2OS |

| Molecular Weight | 166.2 |

| IUPAC Name | 2-pyridin-2-ylsulfinylacetonitrile |

| Standard InChI | InChI=1S/C7H6N2OS/c8-4-6-11(10)7-3-1-2-5-9-7/h1-3,5H,6H2 |

| Standard InChI Key | OHASVYVDVXMXCY-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)S(=O)CC#N |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

2-(Pyridin-2-ylsulfonyl)acetonitrile features a pyridine ring—a six-membered aromatic heterocycle with one nitrogen atom—substituted at the 2-position by a sulfonyl group (-SO₂). The sulfonyl group is further bonded to an acetonitrile (-CH₂CN) unit. The IUPAC name, 2-(pyridin-2-ylsulfonyl)acetonitrile, unambiguously defines this arrangement, distinguishing it from related isomers such as 3- or 4-pyridyl analogs . The SMILES notation C1=CC=NC(=C1)S(=O)(=O)CC#N encodes the connectivity, confirming the sulfonyl linkage between the pyridine and acetonitrile groups .

Synthesis and Manufacturing

Optimization and Yield

The patent CN103483244A highlights reaction parameters critical for similar syntheses, including temperature (60–90°C), reaction time (120–180 minutes), and stoichiometric ratios of reactants . While yields for 2-(pyridin-2-ylsulfonyl)acetonitrile are unspecified, analogous processes report productivities of 78–90%, suggesting that optimized conditions could achieve comparable efficiency . Purification typically involves liquid-liquid extraction (e.g., ethyl acetate/water), desiccation with anhydrous sodium sulfate, and rotary evaporation .

Physicochemical Properties

Thermal and Physical Characteristics

The compound’s thermal stability is evidenced by its melting point (77–79°C) and predicted boiling point (440.8°C), which align with trends observed in sulfonated heterocycles . Its density (1.356 g/cm³) reflects moderate molecular packing, while the low predicted pKa (-3.29) indicates strong acidity at the sulfonyl group, facilitating deprotonation under basic conditions .

| Property | Value | Source |

|---|---|---|

| Melting Point | 77–79°C | |

| Boiling Point | 440.8±41.0°C (Predicted) | |

| Density | 1.356±0.06 g/cm³ | |

| pKa | -3.29±0.19 (Predicted) |

Solubility and Reactivity

Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are likely optimal for dissolving 2-(pyridin-2-ylsulfonyl)acetonitrile, given its sulfonyl and nitrile functionalities. The electron-deficient pyridine ring may participate in nucleophilic aromatic substitution reactions, while the sulfonyl group can act as a leaving group in elimination or substitution processes.

Applications in Organic Synthesis

Pharmaceutical Intermediates

The sulfonyl and nitrile groups render this compound a versatile building block for drug discovery. Nitriles are pivotal in forming heterocycles like tetrazoles and thiazoles, which are prevalent in bioactive molecules. For instance, sulfonamide drugs such as sulfadiazine leverage sulfonyl groups for antibacterial activity, suggesting potential pharmacological relevance for derivatives of this compound .

Ligand Design in Coordination Chemistry

Pyridinylsulfonyl compounds often serve as ligands in transition metal catalysis. The sulfonyl group’s ability to coordinate metals like palladium or copper could enable applications in cross-coupling reactions, enhancing synthetic efficiency in constructing complex architectures.

| Supplier | Quantity | Price (USD) | Purity | Updated |

|---|---|---|---|---|

| Alfa Aesar | 1 g | 63.65 | 98% | 2024-03-01 |

| TRC | 10 mg | 45 | N/A | 2021-12-16 |

| Matrix Scientific | 10 g | 227 | 97% | 2021-12-16 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume